

FH535 PPAR gamma delta dual inhibitor

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Compound Focus: FH535

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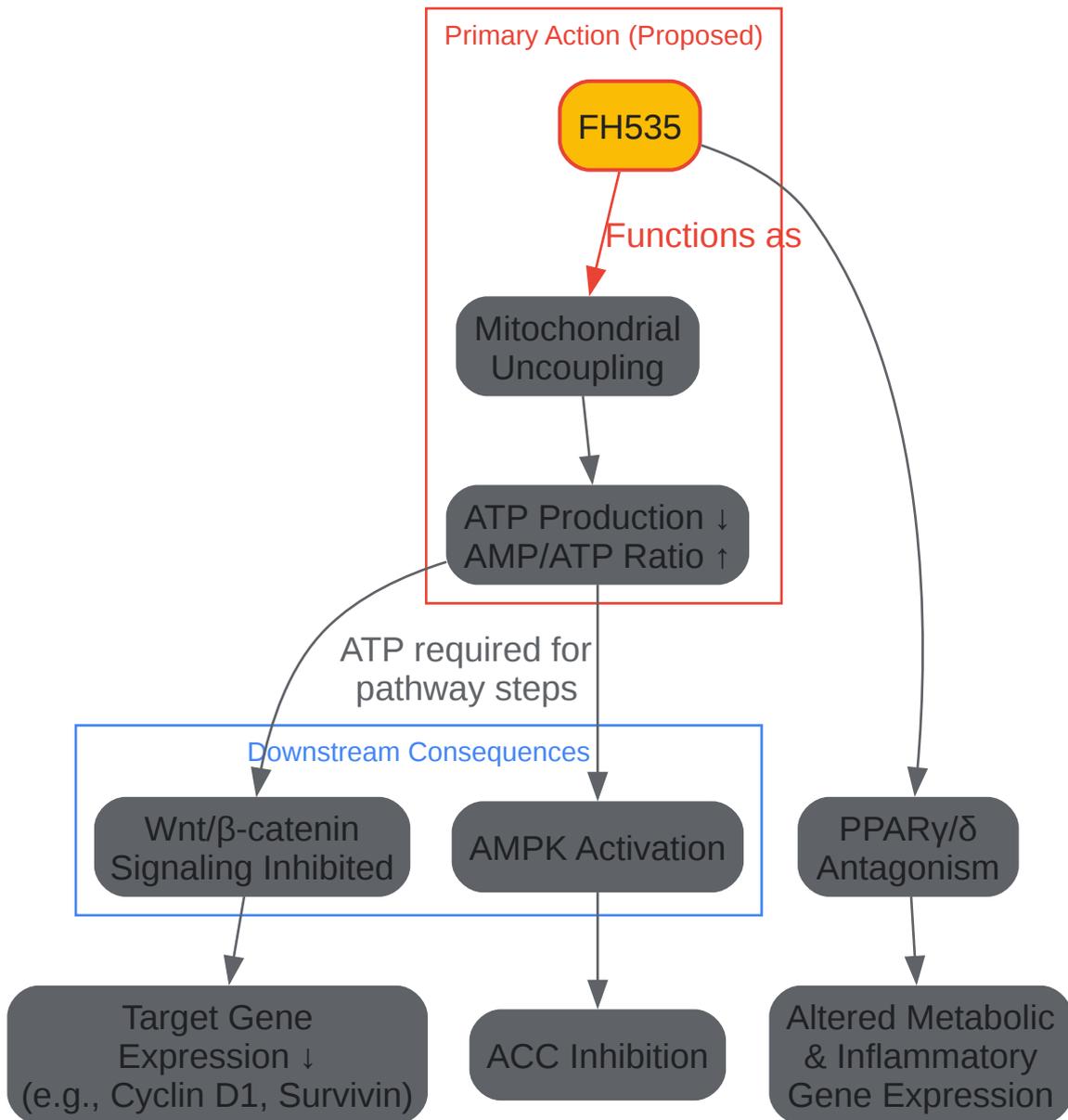
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Molecular Mechanisms of Action

FH535 was initially characterized as a dual inhibitor of the Wnt/ β -catenin pathway and PPAR γ/δ . [1] [2] Its biological effects are mediated through the following interconnected mechanisms:

- **Inhibition of Wnt/ β -catenin Signaling:** **FH535** suppresses β -catenin/T-cell factor (TCF)-mediated transcription. It is reported to inhibit the recruitment of the coactivators β -catenin and GRIP1 to PPAR γ and PPAR δ , thereby disrupting the transcriptional complex. [2]
- **PPAR γ and PPAR δ Antagonism:** **FH535** functions as a dual antagonist for PPAR γ and PPAR δ . [1]
- **Mitochondrial Uncoupling:** A 2019 study proposed that **FH535** acts as a **mitochondrial proton uncoupler**. [3] This activity reduces ATP production, which is required for several steps in the Wnt signaling pathway. The resulting increase in the AMP/ATP ratio also independently activates AMPK. This suggests that the inhibition of Wnt signaling and activation of AMPK may be secondary consequences of disrupting mitochondrial function. [3]

The diagram below integrates these mechanisms into a unified pathway:



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Anti-Cancer Efficacy of FH535

FH535 has demonstrated potent anti-cancer effects across various experimental models, from cell lines to animal xenografts. The table below summarizes its key efficacy data:

Cancer Type	Experimental Model	Key Findings	Proposed Molecular Changes
Pancreatic Cancer	PANC-1 & BxPC-3 cell lines; <i>In vivo</i> xenografts [4] [5]	Inhibited cell growth, metastasis, & xenograft growth; repressed angiogenesis & cancer stemness.	Downregulation of Cyclin D1, Survivin ; decreased CD24 & CD44 [4] [5].
Colon Cancer	HT29 & SW480 cell lines; <i>In vivo</i> xenografts [6]	Inhibited proliferation, migration, invasion; induced cell cycle arrest; reduced xenograft growth.	Downregulation of Cyclin D1, Survivin, MMP-7, MMP-9, Snail, Vimentin [6].
Liver Cancer	Huh7, Hep3B, PLC cell lines; Liver Cancer Stem Cells (LCSC) [7]	Inhibited proliferation in a dose-dependent manner; reduced S-phase cell percentage.	Decreased Cyclin D1 & Survivin expression [7].
Breast Cancer	MDA-MB-231 & HCC38 cell lines (Triple-Negative) [1]	Inhibited growth and migration; did not affect adhesion to type I collagen.	Information not specified in sources.

Key Experimental Protocols

The robust anti-cancer effects of **FH535** are demonstrated through standardized experimental methods. Here are the protocols for key assays commonly used in **FH535** research:

Assay Type	Detailed Protocol	Key Measurements & Outcomes
Luciferase Reporter Assay [4] [7]	Cells are co-transfected with pTOPFLASH (TCF reporter plasmid) and pRL-SV40 (internal control). After 24h of FH535 treatment, luciferase activity is measured.	Ratio of firefly to <i>Renilla</i> luciferase activity. Outcome: Measures inhibition of β -catenin/TCF transcriptional activity.

Assay Type	Detailed Protocol	Key Measurements & Outcomes
Cell Viability/Proliferation (MTT/CCK-8) [4] [6]	Cells are seeded in 96-well plates, treated with FH535 for 24-72h. MTT or CCK-8 reagent is added, and absorbance is measured at 450-490 nm.	IC₅₀ value (concentration for 50% inhibition). Outcome: Quantifies anti-proliferative effect.
Wound Healing (Migration) Assay [4] [6]	A confluent cell monolayer is "wounded" with a sterile tip. FH535 is added, and cell migration into the wound is photographed at 0, 8, and 24h.	Wound width/area over time. Outcome: Evaluates inhibition of cell migration.
Transwell (Invasion) Assay [4] [6]	Cells are seeded in Matrigel-coated upper chamber of a Transwell insert. FH535 is added, and cells invading through the membrane after 24-36h are stained and counted.	Number of invaded cells per microscope field. Outcome: Assesses inhibition of cell invasion.
In Vivo Xenograft Study [5] [6]	Mice with subcutaneously implanted cancer cells are treated with FH535 (15-25 mg/kg) via intraperitoneal injection every 2 days for 2-3 weeks. Tumor volume and weight are measured.	Tumor volume/weight vs. control group; Ki-67 staining for proliferation. Outcome: Demonstrates efficacy in live animal models.

Interpretation and Research Considerations

When interpreting data involving **FH535**, it is crucial to consider its dual-target nature and the emerging understanding of its mechanism.

- **Mechanism Reevaluation:** The finding that **FH535** is a mitochondrial uncoupler suggests that its observed inhibition of the Wnt pathway and other effects may be downstream of a general disruption of cellular energy metabolism, rather than direct target engagement. [3] This is a vital consideration for the interpretation of existing data and for future drug discovery efforts.
- **Research Applications:** Despite the mechanistic questions, **FH535** remains a potent and valuable research tool for *in vitro* and *in vivo* studies aiming to suppress the Wnt/ β -catenin pathway and PPAR activity, with a well-documented efficacy profile across multiple cancer types.

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